molecular formula C12H11Cl2N B13710022 2-Chloro-3-(2-chloroethyl)-6-methylquinoline CAS No. 62595-02-2

2-Chloro-3-(2-chloroethyl)-6-methylquinoline

Cat. No.: B13710022
CAS No.: 62595-02-2
M. Wt: 240.12 g/mol
InChI Key: GFPYKOMHMFVDEE-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-chloroethyl)-6-methylquinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-chloroethyl)-6-methylquinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 6-methylquinoline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer chlorinating agents and environmentally friendly solvents is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-chloroethyl)-6-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction of the chloro groups can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Scientific Research Applications

2-Chloro-3-(2-chloroethyl)-6-methylquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chloroethyl)-6-methylquinoline involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline
  • 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline
  • 2-Chloro-3-chloromethyl-6-ethoxyquinoline

Uniqueness

2-Chloro-3-(2-chloroethyl)-6-methylquinoline stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methyl group at the 6-position and chloroethyl group at the 3-position make it distinct from other quinoline derivatives .

Properties

IUPAC Name

2-chloro-3-(2-chloroethyl)-6-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N/c1-8-2-3-11-10(6-8)7-9(4-5-13)12(14)15-11/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPYKOMHMFVDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588947
Record name 2-Chloro-3-(2-chloroethyl)-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62595-02-2
Record name 2-Chloro-3-(2-chloroethyl)-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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